![molecular formula C17H13N3OS B5514017 9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
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Description
The compound belongs to a class of polyheterocyclic compounds known for their complex synthesis and potential biological activities. It's a part of a broader family of compounds that have been synthesized and investigated for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of closely related compounds involves one-pot reactions of certain intermediates with hydrazonoyl halides, leading to the formation of hexahydro-[1]benzothieno pyrimido tetrazin-ones and other polyheterocycles (Abdallah, 2002). These synthesis methods highlight the complexity and versatility of the chemical reactions involved in constructing such intricate molecular architectures.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple heterocyclic rings fused together, forming a complex system. The structural analyses often involve X-ray crystallography to elucidate the precise arrangement of atoms within the molecule (Chen & Liu, 2019).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, showcasing a range of reactivities due to their functional groups and structural conformations. The chemical properties are influenced by the heterocyclic systems present in the molecule, leading to unique reactivities and interactions (Santagati & Modica, 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through analytical techniques like IR, NMR, and X-ray diffraction (Chen & Liu, 2019).
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
The study by Wang et al. (2014) explores the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions involving a series of N-containing heterocycles. This research highlights the significant role of hydrogen bonding in assembling molecules into larger architectures, emphasizing the potential of such compounds in supramolecular chemistry and crystal engineering. The creation of different supramolecular synthons via hydrogen bonding could have implications for the design of new materials with tailored properties (Wang et al., 2014).
Heterocyclic Chemistry and Drug Discovery
Santagati et al. (1991) report on the synthesis of new polyheterocycles containing the pyrimido[2,1-a]phthalazine system, which are key structures in medicinal chemistry due to their potential biological activities. Such compounds are of interest in drug discovery, particularly in the search for new therapeutic agents with novel mechanisms of action (Santagati et al., 1991).
Anticancer Research
The discovery and development of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment have been a significant area of research. Wang et al. (2016) discuss the development of a highly potent and orally efficacious PARP inhibitor, highlighting the compound's potential in treating cancers with specific genetic backgrounds, such as BRCA1/2 mutations. This research underscores the critical role of such heterocyclic compounds in advancing targeted cancer therapies (Wang et al., 2016).
Neuropharmacology
Research by Russell et al. (2005) introduces functionally selective GABA A receptor agonists based on the tetrahydrophthalazine structure. These compounds exhibit preferential efficacy at the alpha3 subunit, indicating potential applications in developing new treatments for neurological and psychiatric disorders without the side effects associated with non-selective GABAergic drugs (Russell et al., 2005).
properties
IUPAC Name |
10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17-14-12-7-3-4-8-13(12)22-16(14)19-15-11-6-2-1-5-10(11)9-18-20(15)17/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRZXWYSGZWMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C=NN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7176815 |
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